![molecular formula C15H20N2O5 B2808978 tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate CAS No. 1824025-03-7](/img/structure/B2808978.png)

tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

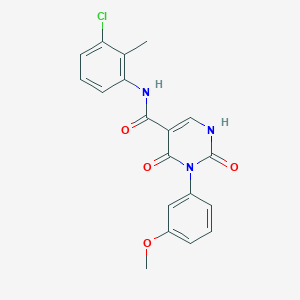

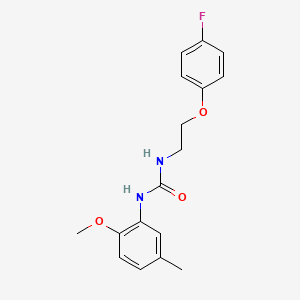

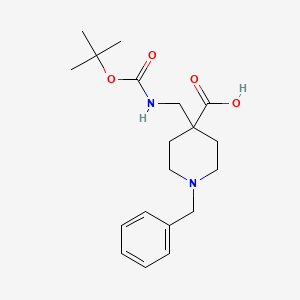

This compound is a derivative of benzodioxin, which is a class of organic compounds containing a benzene ring fused to a 1,4-dioxane ring . It has a molecular weight of 363.41 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C18H25N3O5/c1-18(2,3)26-17(23)21-8-6-20(7-9-21)16(22)19-13-4-5-14-15(12-13)25-11-10-24-14/h4-5,12H,6-11H2,1-3H3,(H,19,22) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 363.41 . The InChI code provides further information on its chemical structure .Scientific Research Applications

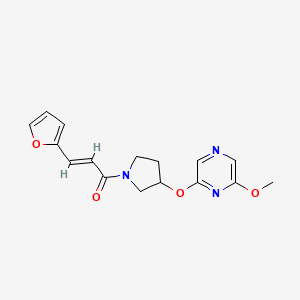

Synthesis and Biological Activity

One area of research involves the synthesis of analogues with benzodioxole and benzodioxane groups to investigate their insecticidal activity. A study found that compounds with these groups showed high insecticidal activities, superior to some commercial insecticides (Sawada et al., 2003). Another research focused on the structural characterization of carbamate derivatives using single crystal X-ray diffraction, revealing an interplay of strong and weak hydrogen bonds in the molecular structure (Das et al., 2016).

Insecticidal Activity Design

Research has also been conducted on designing new pyrazole amide derivatives based on the similarities in conformation to tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate. These studies aimed to explore their binding modes and insecticidal activity, with some compounds showing promising results against specific pests (Deng et al., 2016).

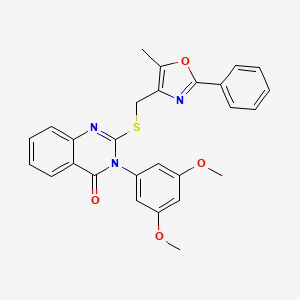

Chemical Synthesis and Reactions

Another aspect of research involves the rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines, using tert-butyl carbamate as a key intermediate. This method is significant for synthesizing enantiomerically pure compounds (Storgaard & Ellman, 2009). Additionally, studies on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives highlight the role of tert-butyl carbamate in forming stable crystal structures through hydrogen and halogen bonds (Baillargeon et al., 2017).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(19)16-9-13(18)17-10-4-5-11-12(8-10)21-7-6-20-11/h4-5,8H,6-7,9H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFPDUCWJKZUJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=CC2=C(C=C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-Dimethoxy-phenyl)-4-(3-methoxy-propyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2808895.png)

![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2808898.png)

![N-(3-chlorophenyl)-4-{[3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2808899.png)

![1,3-Dimethyl-8-{4-[(2-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2808909.png)

![(2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2808913.png)